![molecular formula C19H20O3 B14168172 2-[1,1'-Biphenyl]-4-yl-2-oxoethyl 3-methylbutanoate CAS No. 4376-32-3](/img/structure/B14168172.png)
2-[1,1'-Biphenyl]-4-yl-2-oxoethyl 3-methylbutanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[1,1’-Biphenyl]-4-yl-2-oxoethyl 3-methylbutanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a biphenyl group attached to an oxoethyl chain, which is further esterified with 3-methylbutanoic acid
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1,1’-Biphenyl]-4-yl-2-oxoethyl 3-methylbutanoate typically involves the esterification of 2-[1,1’-Biphenyl]-4-yl-2-oxoethanol with 3-methylbutanoic acid. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of immobilized catalysts and advanced separation techniques such as distillation or crystallization can further optimize the production process. The reaction parameters, including temperature, pressure, and reactant concentrations, are carefully controlled to ensure high purity and yield of the final product.
化学反応の分析
Types of Reactions
2-[1,1’-Biphenyl]-4-yl-2-oxoethyl 3-methylbutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The biphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated biphenyl derivatives.
科学的研究の応用
2-[1,1’-Biphenyl]-4-yl-2-oxoethyl 3-methylbutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-[1,1’-Biphenyl]-4-yl-2-oxoethyl 3-methylbutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The biphenyl group can engage in π-π interactions with aromatic residues in proteins, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
Methyl 3-methylbutanoate: A simpler ester with a similar structural motif but lacking the biphenyl group.
2-[1,1’-Biphenyl]-4-yl-2-oxoethanol: The precursor to the ester, which contains a hydroxyl group instead of the ester linkage.
Uniqueness
2-[1,1’-Biphenyl]-4-yl-2-oxoethyl 3-methylbutanoate is unique due to the presence of both the biphenyl and ester functional groups, which confer distinct chemical and physical properties. The biphenyl group enhances the compound’s stability and potential for π-π interactions, while the ester group provides reactivity for further chemical modifications.
特性
CAS番号 |
4376-32-3 |
|---|---|
分子式 |
C19H20O3 |
分子量 |
296.4 g/mol |
IUPAC名 |
[2-oxo-2-(4-phenylphenyl)ethyl] 3-methylbutanoate |
InChI |
InChI=1S/C19H20O3/c1-14(2)12-19(21)22-13-18(20)17-10-8-16(9-11-17)15-6-4-3-5-7-15/h3-11,14H,12-13H2,1-2H3 |
InChIキー |
PLJCISGAYSAELP-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC(=O)OCC(=O)C1=CC=C(C=C1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



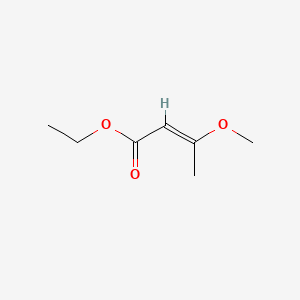
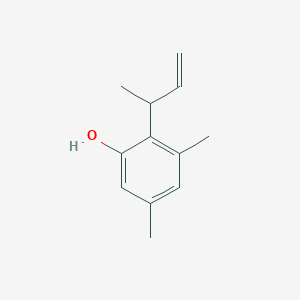
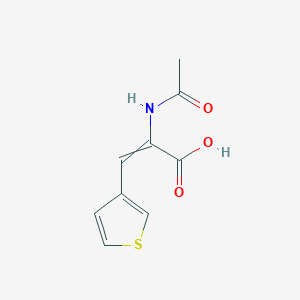

![2-[2-[4-(2-Benzoxazolyl)phenyl]ethenyl]-5-methylbenzoxazole](/img/structure/B14168121.png)
![(4Z)-N-(3-nitrophenyl)bicyclo[6.1.0]non-4-ene-9-carboxamide](/img/structure/B14168130.png)
![2-methyl-N-(2-methylphenyl)-N-[(2-oxo-1H-quinolin-4-yl)methyl]propanamide](/img/structure/B14168135.png)


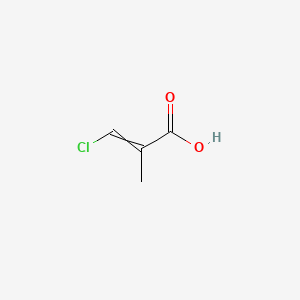
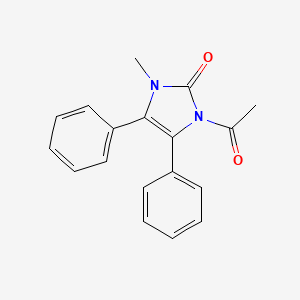
![1-[1-[2-(3,4-Dimethoxyphenyl)ethyl]-5-methoxy-2-methylindol-3-yl]ethanone](/img/structure/B14168165.png)
![4-[2-(3-Methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzonitrile](/img/structure/B14168179.png)
